2-amino-5-chloro-3,6-dimethylbenzoic acid
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Overview
Description
2-Amino-5-chloro-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methyl substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloro-3,6-dimethylbenzoic acid typically involves the chlorination of 2-amino-3,6-dimethylbenzoic acid. One common method is to react 2-amino-3,6-dimethylbenzoic acid with N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds with high regioselectivity, favoring the chlorination at the 5-position due to the electron-donating effect of the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents like aryl or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzoic Acids: Products with various substituents introduced via coupling reactions.
Nitro and Amino Derivatives: Products formed through oxidation and reduction of the amino group.
Scientific Research Applications
2-Amino-5-chloro-3,6-dimethylbenzoic acid is widely used in scientific research due to its versatile reactivity:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the synthesis of bioactive compounds and as a precursor for various biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-3,6-dimethylbenzoic acid depends on its specific application. In pharmaceutical contexts, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of the amino, chloro, and methyl groups allows for diverse interactions with biological molecules, influencing pathways involved in inflammation, cell signaling, and other physiological processes .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3,5-dichlorobenzoic acid
- 2-Amino-4-chlorobenzoic acid
Comparison: 2-Amino-5-chloro-3,6-dimethylbenzoic acid is unique due to the presence of two methyl groups, which can influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
2648945-88-2 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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